Azido-PEG10-azide
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Overview
Description
Azido-PEG10-azide is a bifunctional polyethylene glycol (PEG) reagent with ten PEG units and two azide groups at both termini. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The azide groups enable the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG10-azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor, such as a diol or diamine, to form a PEG chain with ten ethylene glycol units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Azido-PEG10-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of a copper catalyst to form triazole linkages (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but uses strained alkynes like DBCO or BCN.
Major Products Formed
Scientific Research Applications
Azido-PEG10-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules for imaging and diagnostic purposes.
Medicine: Plays a crucial role in the development of drug delivery systems and targeted therapeutics.
Industry: Used in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Azido-PEG10-azide involves its ability to participate in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This property makes it an ideal candidate for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG10-amine: Contains an azide group and an amine group, allowing it to participate in both click chemistry and amide bond formation.
Azido-PEG10-acid: Contains an azide group and a carboxylic acid group, enabling it to form amide bonds with amines.
Uniqueness
Azido-PEG10-azide is unique due to its bifunctional nature, with azide groups at both termini. This allows it to form stable triazole linkages at both ends, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6O10/c23-27-25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-26-28-24/h1-22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHKJEYZBGTRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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